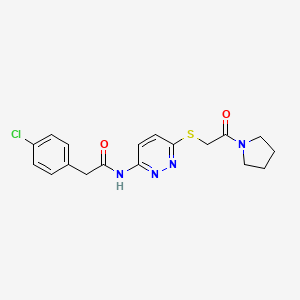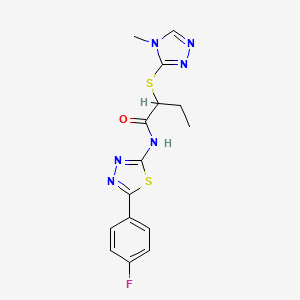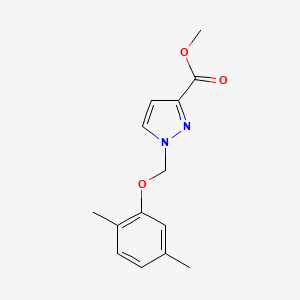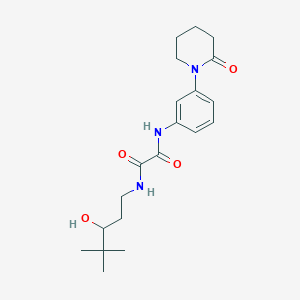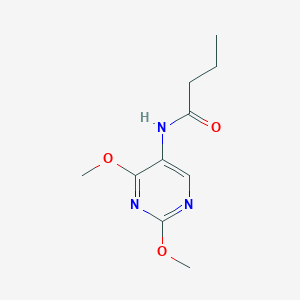
N-(2,4-dimethoxypyrimidin-5-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxypyrimidin-5-yl)butyramide (DMB) is a chemical compound that has been widely studied for its potential therapeutic applications. DMB is a pyrimidine derivative that has been shown to have anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
- Synthesis of Heterocyclic Compounds : Compounds structurally related to N-(2,4-dimethoxypyrimidin-5-yl)butyramide have been synthesized for potential applications in medicinal chemistry. For example, pyrimidine-linked heterocyclics were prepared via microwave irradiation and evaluated for their insecticidal and antibacterial potential, demonstrating the utility of pyrimidine derivatives in synthesizing compounds with biological activity (Deohate & Palaspagar, 2020).
- Antibacterial and Antiviral Properties : Original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were found to possess notable antiviral properties, illustrating the potential of pyrimidin-5-yl derivatives in the design of new antiviral agents (Munier-Lehmann et al., 2015).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : New pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring were synthesized and showed moderate antimicrobial activity, highlighting the versatility of pyrimidine derivatives in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
- Antitumor Activity : A series of pyrazolopyrimidines demonstrated outstanding in vitro antitumor activity against HepG2 cell lines, suggesting the potential therapeutic applications of pyrimidine derivatives in cancer treatment (Fahim, Elshikh, & Darwish, 2019).
Propiedades
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-5-8(14)12-7-6-11-10(16-3)13-9(7)15-2/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWXXWJAUBFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)

![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)
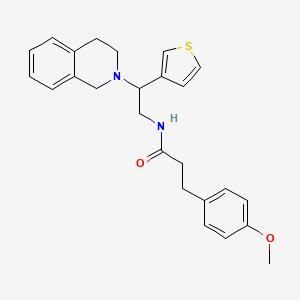
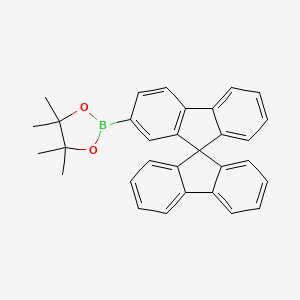
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)

